Nitriloacetic acid

Description

Historical Trajectory of Nitrilotriacetic Acid Research and Application Evolution

First synthesized in 1862, commercial production of nitrilotriacetic acid began in Europe in the 1930s. nih.gov Its primary initial application was as a metal ion chelating agent. nih.govatamanchemicals.com The ability of NTA to form stable complexes with metal ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), made it an effective water softener. wikipedia.orgnih.govnih.gov This property led to its widespread use as a builder in laundry detergents in the late 1960s, largely as a replacement for phosphates which were raising environmental concerns about eutrophication. nih.govatamanchemicals.com

In 1970, the production and use of NTA in the United States were substantial, with a significant portion allocated to detergents. nih.gov However, its use in detergents was temporarily suspended in the U.S. in 1971, only to be resumed in the 1980s following a ban on phosphates in these products. nih.gov Beyond detergents, historical applications of NTA extended to various industrial processes, including leather tanning, photographic development, synthetic rubber production, and as an additive in boiler feed water to prevent mineral scale accumulation. nih.govatamanchemicals.comnih.gov Early research also explored its use in the purification of rare-earth elements and in agricultural formulations. nih.govatamanchemicals.com

The evolution of NTA's applications has been closely tied to growing environmental awareness and advancements in analytical and biochemical techniques. While its role in detergents has been a major focus, its utility in other sectors has continued to expand.

Contemporary Scholarly Perspectives on Nitrilotriacetic Acid

Modern research continues to explore the multifaceted nature of nitrilotriacetic acid. A significant area of contemporary focus is its application in biotechnology and life sciences. A derivative of NTA is instrumental in protein isolation and purification through the His-tag method. wikipedia.orgatamanchemicals.com In this technique, NTA is used to immobilize nickel ions on a solid support, which then selectively binds to proteins engineered with a polyhistidine tag. wikipedia.org This method has become a cornerstone of protein biochemistry, facilitating the purification of recombinant proteins for research and therapeutic purposes.

Furthermore, recent studies have investigated the use of NTA in developing advanced materials and biosensors. nih.gov Its ability to form stable complexes with various metal ions is being leveraged to create functional materials with specific catalytic or recognition properties. nih.govnumberanalytics.com For instance, NTA-metal complexes are being integrated into biosensor platforms for the detection of specific biomolecules. nih.gov

Environmental science remains a key area of NTA research. Studies continue to assess its biodegradability and environmental fate. nih.govwho.int While early concerns existed, extensive research has shown that NTA is readily biodegradable in wastewater treatment plants and natural water systems. nih.govnih.gov Contemporary research in this field also includes its potential use in phytoremediation, where it can act as a chelating agent to mobilize heavy metals from contaminated soils, making them more available for uptake by plants. nih.gov

Significance of Nitrilotriacetic Acid in Interdisciplinary Chemical and Environmental Sciences

The significance of nitrilotriacetic acid lies in its bridging role across different scientific disciplines. In chemistry, it serves as a model chelating agent for studying coordination chemistry and the thermodynamics of metal-ligand interactions. wikipedia.orgatamanchemicals.com Its tetradentate nature, where the conjugate base acts as a tripodal tetradentate trianionic ligand, allows it to form stable complexes with a variety of metal ions, making it a valuable tool in analytical chemistry for complexometric titrations. wikipedia.org

From an environmental science perspective, NTA represents a case study in the development and assessment of environmentally compatible chemicals. The extensive research into its biodegradability and low environmental impact has set a precedent for the evaluation of other commercial chemicals. nih.govnih.govtandfonline.com The transition from phosphates to NTA in detergents, and the subsequent monitoring of its environmental concentrations, has provided valuable data on the real-world impact of large-scale chemical substitution. oup.com

The interdisciplinary nature of NTA research is further highlighted by its applications at the chemistry-biology interface. The use of Ni-NTA affinity chromatography in molecular biology is a prime example of how a fundamental chemical property—chelation—can be harnessed for sophisticated biological applications. wikipedia.orgnih.gov This synergy continues to drive innovation, with ongoing research exploring NTA-based systems for drug delivery and medical diagnostics. nih.govnumberanalytics.com

Interactive Data Table: Properties of Nitrilotriacetic Acid

| Property | Value | Source |

| Chemical Formula | C₆H₉NO₆ | wikipedia.org |

| Molar Mass | 191.14 g/mol | nih.gov |

| Appearance | White crystalline solid | wikipedia.orgatamanchemicals.com |

| Melting Point | 246 °C (decomposes) | nih.gov |

| Solubility in Water | Insoluble (<0.01 g/100 mL at 23°C) | wikipedia.org |

Interactive Data Table: Historical Production and Use of Nitrilotriacetic Acid in the U.S.

| Year | Production/Use Milestone | Details | Source |

| 1970 | Peak Production for Detergents | 150 million pounds produced and used, with 86-92% in detergents. | nih.gov |

| 1971 | Suspension in Detergents | Use in U.S. detergents was suspended. | nih.gov |

| Early 1980s | Production and Export | Approximately 66 million pounds produced annually, mostly for export. | nih.gov |

| 1980s | Resumption in Detergents | Use in detergents resumed after phosphates were banned. | nih.gov |

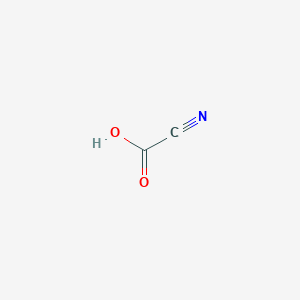

Structure

3D Structure

Properties

CAS No. |

19270-07-6 |

|---|---|

Molecular Formula |

C2HNO2 |

Molecular Weight |

71.03 g/mol |

IUPAC Name |

carbonocyanidic acid |

InChI |

InChI=1S/C2HNO2/c3-1-2(4)5/h(H,4,5) |

InChI Key |

HJMZMZRCABDKKV-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of Nitrilotriacetic Acid

Classical and Industrial Synthesis Pathways of Nitrilotriacetic Acid and its Salts

The commercial production of nitrilotriacetic acid and its salts relies on several established methods, primarily centered around the alkylation of ammonia (B1221849). mdpi.com These processes have been refined over the years to improve yield and purity.

One of the earliest methods involves the reaction of chloroacetic acid with ammonia. In this process, chloroacetic acid is first neutralized with sodium hydroxide (B78521) to form sodium chloroacetate. This intermediate then reacts with ammonium (B1175870) chloride, followed by acidification to yield NTA. chemicalbook.com While straightforward, this method can be less cost-effective compared to other industrial processes. google.com

The most prevalent industrial syntheses are based on cyanomethylation . These can be categorized into one-step and two-step processes.

One-step alkaline cyanomethylation: This widely used method involves the reaction of ammonia, formaldehyde (B43269), and a cyanide source (like hydrogen cyanide or sodium cyanide) in an alkaline environment. nih.govatamanchemicals.com The reaction is typically conducted at elevated temperatures (80-100 °C). atamanchemicals.com Under these conditions, the intermediate tris(cyanomethyl)amine is hydrolyzed in situ to the trisodium (B8492382) salt of NTA (Na₃NTA). atamanchemicals.com A significant challenge in this process is the concurrent production of ammonia, which can lead to the formation of byproducts with lower degrees of carboxymethylation, such as glycine (B1666218) and iminodiacetic acid. atamanchemicals.com Continuous removal of ammonia via distillation is often employed to maximize the yield of NTA. atamanchemicals.com

Two-step (Singer) synthesis: To achieve a higher purity product, the cyanomethylation and hydrolysis steps can be separated in what is known as the Singer synthesis. jku.atbetterbiomass.nl In this approach, ammonia, formaldehyde, and hydrogen cyanide are reacted in an acidic aqueous medium to form nitrilotriacetonitrile (NTAN) . scribd.com This intermediate is then isolated, washed, and subsequently hydrolyzed with sodium hydroxide to produce Na₃NTA and ammonia. jku.atbetterbiomass.nl This two-stage process minimizes the formation of impurities and is well-suited for producing high-purity NTA. betterbiomass.nl

An alternative route involves the oxidation of triethanolamine (TEA) . This process involves heating TEA in the presence of an alkali metal hydroxide and a cadmium salt catalyst at high temperatures (250-375 °C) for a short duration. mdpi.com

The resulting NTA salts from these processes can be converted to the free acid form by acidification with mineral acids like sulfuric or hydrochloric acid. google.com

Table 1: Comparison of Industrial NTA Synthesis Pathways

| Synthesis Pathway | Key Reactants | Key Features | Common Byproducts |

|---|---|---|---|

| Chloroacetic Acid Method | Chloroacetic acid, Ammonia, Sodium Hydroxide | Direct alkylation of ammonia. | Sodium chloride |

| One-Step Cyanomethylation | Ammonia, Formaldehyde, Cyanide source (HCN or NaCN) | Cyanomethylation and hydrolysis in a single step under alkaline conditions. | Glycine, Iminodiacetic acid, Glycolic acid |

| Two-Step (Singer) Synthesis | Ammonia, Formaldehyde, Hydrogen Cyanide | Separation of cyanomethylation (to form NTAN) and hydrolysis steps. | Ammonia (recycled) |

| Triethanolamine Oxidation | Triethanolamine, Alkali Metal Hydroxide, Cadmium Salt | High-temperature catalytic oxidation. | - |

Facile Synthesis of Multivalent Nitrilotriacetic Acid and its Conjugates

While monomeric NTA is effective for many applications, multivalent NTA derivatives, particularly bis-NTA and tris-NTA, exhibit significantly higher binding affinity for polyhistidine-tagged (His-tagged) proteins. acs.org This enhanced affinity is crucial for applications requiring stable, long-term immobilization or labeling of proteins.

A facile and widely adopted strategy for synthesizing multivalent NTA involves the use of a lysine (B10760008) scaffold. acs.orgnih.gov The synthesis typically begins with an appropriately protected lysine derivative. The two amino groups of the lysine backbone are carboxylated to create mono-NTA synthons that possess either a free amino group or a carboxylic acid group for further coupling. acs.orgnih.gov

The general synthetic approach can be summarized as follows:

Synthesis of Mono-NTA Synthons : Starting with a protected lysine, such as Nα,Nα-bis(carboxymethyl)-Nε-(benzyloxycarbonyl)-L-lysine, mono-NTA building blocks are prepared. nih.gov These synthons can be functionalized with a terminal amino or carboxyl group.

Condensation to Form Multivalent NTA : A key step is the condensation of an amino-functionalized NTA synthon with a carboxyl-functionalized NTA synthon. nih.gov For instance, a tri-NTA molecule can be constructed by coupling two equivalents of an amino-NTA to a central scaffold that presents two carboxyl groups. researchgate.net

Conjugation to Functional Moieties : The resulting multivalent NTA, often with a free amino group, serves as a key intermediate for conjugation to various functional units. nih.gov These can include:

Biotin : For high-affinity binding to streptavidin-coated surfaces, such as those used in surface plasmon resonance (SPR) biosensors. nih.govnih.gov

Lipids : For anchoring His-tagged proteins to liposome (B1194612) surfaces for drug delivery applications. nih.gov

Fluorophores : Such as fluorescein (B123965) or BODIPY dyes, for fluorescent labeling and detection of proteins. nih.gov

Polymers : Including polyethylene (B3416737) glycol (PEG) to create multivalent PEG-NTA conjugates for non-covalent protein PEGylation. nih.gov

The use of multivalent NTA, particularly tris-NTA, can increase the binding affinity for His-tagged proteins by several orders of magnitude compared to mono-NTA, with dissociation constants (K_D) reaching the nanomolar range. acs.orgnih.gov

Table 2: Examples of Multivalent NTA Conjugates and Their Applications

| Multivalent NTA Conjugate | Functional Moiety | Synthetic Strategy | Application |

|---|---|---|---|

| Biotin-tris-NTA | Biotin | Condensation of NTA synthons on a lysine scaffold, followed by biotinylation. nih.govnih.gov | High-affinity immobilization of His-tagged proteins on streptavidin surfaces. nih.gov |

| Lipid-tri-NTA | Dialkyl lipid | Coupling of a lipid tail to an amino-functionalized tri-NTA. nih.gov | Anchoring proteins to liposomes for drug delivery. nih.gov |

| Fluorescein-tri-NTA | Fluorescein | Coupling of fluorescein isothiocyanate to an amino-functionalized tri-NTA. nih.gov | Fluorescent labeling and analysis of His-tagged proteins. nih.gov |

| PEG-NTA | Polyethylene Glycol (PEG) | Conjugation of NTA units to a multi-arm PEG structure. nih.gov | Non-covalent PEGylation of proteins to improve pharmacokinetics. nih.gov |

Design and Synthesis of Functionalized Nitrilotriacetic Acid Derivatives

The derivatization of NTA extends beyond creating multivalent structures to include the synthesis of a wide array of functionalized molecules designed for specific biological and analytical tasks. These derivatives often combine the metal-chelating properties of NTA with the unique functionalities of other chemical entities.

A prominent area of development is the synthesis of fluorescent NTA derivatives . These are invaluable tools for protein labeling and imaging. The synthesis typically involves the covalent attachment of a fluorescent dye to an NTA molecule.

NTA-BODIPY Dyes : Boron-dipyrromethene (BODIPY) dyes are known for their sharp emission spectra and high quantum yields. Mono- and bis-NTA-BODIPY dyes have been synthesized through amide bond formation between an amine-reactive BODIPY derivative and an amine-containing NTA surrogate. researchgate.net To enhance cellular uptake, cell-permeable versions have been created by protecting the carboxylic acid groups of the NTA-BODIPY conjugate with acetoxymethyl (AM) esters. These esters are cleaved by intracellular esterases, trapping the fluorescent probe inside the cell. nih.gov

NTA-Porphyrin Dyads : Porphyrins are another class of chromophores that can be conjugated to NTA. Synthesis strategies include amide coupling between a carboxylated porphyrin and a lysine-NTA derivative, or using a linker like cyanuric chloride to connect the two moieties. acs.org These dyads can be used for labeling peptides and proteins. acs.org

Another important class of derivatives involves the conjugation of NTA to polymers and nanoparticles .

NTA-Functionalized Polymers : Polystyrenes end-functionalized with NTA have been synthesized using atom transfer radical polymerization (ATRP). acs.org These polymers, when complexed with Ni²⁺, can form spherical aggregates with His-tagged proteins in aqueous solutions. acs.org Similarly, NTA has been tethered to polyamidoamine (PAMAM) dendrimers to create soluble, multivalent nanomaterials for binding His-tagged proteins. digitellinc.com

NTA-Modified Nanoparticles : Superparamagnetic iron oxide nanoparticles have been functionalized with NTA derivatives. acs.orgresearchgate.net For example, a bis-NTA ligand with a catechol anchor can be synthesized and immobilized on these nanoparticles. acs.org When loaded with Ni²⁺, these magnetic nanoparticles serve as a high-capacity platform for the efficient purification of His-tagged proteins from crude cell lysates. acs.org

The synthesis of these functionalized derivatives often relies on standard coupling chemistries, such as amide bond formation using activating agents like EDC/NHS or HATU, and "click" chemistry for attaching NTA to appropriately modified polymers or surfaces. acs.orgdigitellinc.comacs.org

Green Chemistry Principles in Nitrilotriacetic Acid Synthesis

In recent years, there has been a growing emphasis on applying green chemistry principles to the synthesis of chemicals, including chelating agents like NTA. This focus aims to reduce the environmental impact of chemical production by using less hazardous materials, minimizing waste, and designing more biodegradable products.

NTA itself is considered a more readily biodegradable alternative to other common chelating agents like ethylenediaminetetraacetic acid (EDTA), which is a key driver for its use in various applications. imarcgroup.comjetir.org The development of greener synthetic routes for NTA production is an active area of research. One patented "clean technique" focuses on improving the traditional cyanomethylation process by efficiently recycling the ammonia byproduct. google.comgoogle.com In this method, ammonia gas generated during the hydrolysis step is captured and absorbed to prepare ammonia water, which is then reused as a raw material in subsequent batches, thus minimizing waste and improving atom economy. google.com

Furthermore, the principles of green chemistry are evident in the development of new, highly biodegradable chelating agents designed to replace less eco-friendly compounds. While not direct syntheses of NTA, these efforts are part of the broader trend that influences NTA production and use. For instance, new biodegradable chelators like iminodisuccinic acid (IDS) and 2-((1,2-dicarboxyethyl)amino)pentanedioic acid (IGSA) have been synthesized from non-hazardous precursors using water as a solvent and generating minimal waste. acs.orgepa.gov The development of such "green" chelators puts competitive pressure on traditional agents, encouraging producers of NTA to adopt more sustainable manufacturing processes. imarcgroup.com

Use of less toxic reactants, avoiding highly hazardous chemicals like formaldehyde and hydrogen cyanide where possible. epa.gov

Implementation of waste-free or minimal-waste processes through recycling of byproducts. google.comepa.gov

Designing end-products that are readily biodegradable, reducing their persistence and impact on aquatic ecosystems. jetir.org

Coordination Chemistry and Metal Chelation Research of Nitrilotriacetic Acid

Fundamental Principles of Nitrilotriacetic Acid-Metal Complexation

The interaction between nitrilotriacetic acid and metal ions is governed by the principles of coordination chemistry, involving the formation of multiple coordinate bonds between the metal ion (a Lewis acid) and the electron-donating groups of the NTA molecule (a Lewis base). NTA is a tripodal tetradentate ligand, meaning it can bind to a central metal ion at four points: the nitrogen atom and the three carboxylate oxygen atoms. This multidentate nature leads to the formation of stable, five-membered chelate rings, a phenomenon that significantly enhances the stability of the resulting metal complexes. nih.gov

The formation of NTA-metal complexes is characterized by specific thermodynamic and kinetic parameters that dictate the stability and rate of complexation. Thermodynamic stability is typically expressed by the formation constant (K) or its logarithm (log K), which quantifies the equilibrium between the free ligand and metal ion and the resulting complex. iarc.fr The kinetics of the reaction, on the other hand, describe the rate at which this equilibrium is achieved.

Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of NTA-metal complexation, including the enthalpy (ΔH) and entropy (ΔS) of the reaction. mdpi.comnih.gov For instance, a study on the complexation of Eu(III) with NTA revealed logarithmic complex formation constants (log β) of 11.4 for the 1:1 complex and 20.2 for the 1:2 complex, with corresponding reaction enthalpies of 25.5 kJ mol⁻¹ and -36.6 kJ mol⁻¹, respectively. mdpi.com The kinetics of metal exchange reactions involving NTA have also been investigated. For example, the exchange of In(III) between NTA and transferrin was found to be a biphasic process, with a rapid initial phase followed by a much slower phase. nih.gov The initial fast phase involves the interaction of the 1:1 In(NTA) complex with carbonate-bound transferrin. nih.gov

The following table provides thermodynamic data for the complexation of Europium(III) with NTA.

| Complex | log β | ΔH (kJ mol⁻¹) |

| Eu(NTA)⁰ | 11.4 ± 0.1 | 25.5 ± 1.9 |

| Eu(NTA)₂³⁻ | 20.2 ± 0.2 | -36.6 ± 3.6 |

| Data from a study on Eu(III) complexation by NTA at 25 °C in 0.1 M NaCl. mdpi.com |

The speciation of NTA-metal complexes in aqueous solutions is highly dependent on the solution conditions, particularly pH. nih.gov NTA can exist in various protonated forms (H₃NTA, H₂NTA⁻, HNTA²⁻, and NTA³⁻), and the distribution of these species is governed by their respective pKa values (pKa₁ = 1.89, pKa₂ = 2.49, pKa₃ = 9.73). nih.goviarc.fr The fully deprotonated form, NTA³⁻, is the most effective chelating agent. nih.gov

The stability of NTA-metal complexes varies significantly with the metal ion. Generally, NTA forms the strongest complexes with trivalent metal ions like Fe³⁺ and the weakest complexes with alkaline earth metals such as Mg²⁺ and Ca²⁺. iarc.fr The logarithm of the formation constants (log K) provides a quantitative measure of this stability. For example, the log K value for the Fe³⁺-NTA complex is significantly higher than that for the Ca²⁺-NTA complex, indicating a much more stable complex with iron. iarc.fr The stability of these complexes follows the Irving-Williams series for divalent metals. nii.ac.jp In competitive systems, the presence of other ligands or metal ions can influence the speciation. For instance, in the presence of a competitor ligand, the formation of the NTA-metal complex will depend on the relative stability constants. unife.it

The table below presents the formation constants for several common metal ions with NTA.

| Metal Ion | log K |

| Mg²⁺ | 5.41 |

| Ca²⁺ | 6.41 |

| Mn²⁺ | 7.44 |

| Fe²⁺ | 8.83 |

| Co²⁺ | 10.38 |

| Ni²⁺ | 11.53 |

| Cu²⁺ | 12.96 |

| Zn²⁺ | 10.67 |

| Cd²⁺ | 9.83 |

| Pb²⁺ | 11.39 |

| Fe³⁺ | 15.87 |

| Hg²⁺ | 14.6 |

| Formation constants at 25 °C. nih.goviarc.fr |

The chelating ability of NTA is profoundly influenced by the pH of the solution. As the pH decreases, the carboxylate groups of NTA become protonated, which competes with metal ion complexation and reduces the effective stability of the metal complexes. nih.gov Maximum chelation efficiency is typically observed at neutral to alkaline pH values where the NTA is fully deprotonated. nih.gov The conditional stability constant, which takes into account the effect of pH, is often used to describe the stability of metal complexes under specific pH conditions. acs.org

Ionic strength of the aqueous medium also affects the formation of NTA-metal complexes. researchgate.net Changes in ionic strength can alter the activity coefficients of the ions in solution, thereby influencing the equilibrium constants. Studies have shown that the stability constants of NTA complexes can vary with the concentration and type of background electrolyte used. researchgate.net For instance, a noticeable difference in the stability constant of a tungsten(VI)-NTA chelate was observed when the ionic medium was changed from 0.1 M to 0.7 M sodium perchlorate. researchgate.net Research has been conducted to develop general equations that can predict the formation constant at a given ionic strength based on data from other ionic strengths. researchgate.net

Speciation and Stability of Nitrilotriacetic Acid-Metal Complexes in Aqueous Systems

Structural Elucidation of Nitrilotriacetic Acid Metal Chelates

Determining the three-dimensional structure of NTA-metal complexes is crucial for understanding their chemical properties and reactivity. Various spectroscopic and crystallographic techniques are employed for this purpose.

Infrared (IR) spectroscopy is a valuable tool for probing the coordination of NTA to metal ions. mdpi.comajol.info The IR spectrum of free NTA shows characteristic bands for the carboxylic acid groups. Upon complexation, these bands shift, providing evidence of coordination. For example, the disappearance of the band associated with the undissociated –COOH group and the appearance of new bands corresponding to the coordinated carboxylate group (COO-M) are indicative of chelation. ajol.info The position of the COO-M stretching vibration can provide information about the nature of the metal-ligand bond. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to study the structure and dynamics of NTA complexes in solution. mdpi.commdpi.com ¹H NMR spectra can reveal information about the protons in the NTA molecule and how their chemical environment changes upon complexation. For instance, the ¹H-NMR spectrum of free NTA in DMSO shows a singlet for the methylene (B1212753) protons and a broad signal for the carboxylic protons. mdpi.com In ¹³C NMR studies of ternary complexes involving Am(III), Cm(III), and Eu(III) with EDTA and NTA, the binding mode of NTA was found to vary with pH and the metal-to-ligand ratio. acs.org

The table below summarizes key IR spectral data for NTA and its complexes.

| Compound | ν(C=O) of -COOH (cm⁻¹) | ν(COO⁻) symmetric (cm⁻¹) | ν(N-H) (cm⁻¹) |

| H₃NTA | ~1730 | ~1430 | ~3040 |

| K₃NTA | - | ~1420 | - |

| H[Co(NTA)] | - | ~1600 (asymmetric) | - |

| Approximate band positions. mdpi.com |

The following table lists some crystallographic data for nitrilotriacetic acid.

| Parameter | Value |

| Molecular Formula | C₆H₉NO₆ |

| Molecular Weight | 191.14 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| Data from a refinement of the nitrilotriacetic acid structure. researchgate.net |

Spectroscopic Characterization of Nitrilotriacetic Acid-Metal Complexes (e.g., IR, NMR)

Mechanisms of Metal Ion Sequestration and Solubilization by Nitrilotriacetic Acid

Nitrilotriacetic acid (NTA) is a powerful aminopolycarboxylic acid chelating agent that sequesters metal ions by forming stable, water-soluble coordination compounds. atamanchemicals.comalfa-chemistry.com This ability is fundamental to its widespread use in industrial water treatment, cleaning products, and laboratory applications. atamanchemicals.comnih.gov The mechanisms of sequestration and solubilization are governed by the molecule's structure, the solution's pH, and the specific properties of the metal ion involved.

The NTA molecule, with the formula N(CH₂CO₂H)₃, possesses four potential donor sites for coordinating with a metal ion: the central nitrogen atom and the oxygen atoms of the three carboxylate groups. nih.govwikipedia.org The conjugate base, nitrilotriacetate (NTA³⁻), acts as a tetradentate ligand, meaning it can simultaneously bind to a metal ion at four points. wikipedia.orgmdpi.com This multi-point attachment results in the formation of stable, five-membered chelate rings, a key feature of its sequestration capability. dojindo.com For instance, the Fe³⁺/NTA³⁻ complex involves the simultaneous binding of the three carboxylate groups and the amine group to the iron ion. nih.gov

The sequestration process is highly dependent on the pH of the aqueous solution, which dictates the protonation state of the NTA molecule. nih.gov NTA has three acidic protons with distinct dissociation constants (pKa values).

Table 1: Protonation Constants (pKa) of Nitrilotriacetic Acid

| pKa Value | Corresponding Dissociation |

|---|---|

| pKa₁ = 1.89 | H₃NTA ⇌ H₂NTA⁻ + H⁺ |

| pKa₂ = 2.49 | H₂NTA⁻ ⇌ HNTA²⁻ + H⁺ |

| pKa₃ = 9.73 | HNTA²⁻ ⇌ NTA³⁻ + H⁺ |

Data sourced from NCBI nih.gov

At a pH between 3.4 and 9.0, the dianion (HNTA²⁻) is the predominant species. epa.gov However, it is the fully deprotonated NTA³⁻ anion that is the most effective form for chelation. nih.gov Protons compete with metal ions for the binding sites on the NTA molecule. As the pH increases, the carboxylate groups deprotonate, making the ligand a stronger chelator. The extent of complex formation depends on the concentration of the ionized NTA form, the metal ion concentration, and the stability constant of the resulting complex. nih.gov

The primary mechanism of solubilization by NTA involves the formation of these water-soluble metal-NTA complexes. In aqueous systems, many metal ions exist in equilibrium with their sparingly soluble salts (e.g., carbonates, hydroxides, or oxides). NTA competes for these metal ions by forming a chelate that has a higher stability constant than the insoluble salt. atamanchemicals.com This process shifts the equilibrium, drawing metal ions from the solid phase into the solution as a soluble NTA complex. atamanchemicals.com For example, NTA is effective at removing iron oxide deposits by forming a stable, soluble iron-NTA chelate, particularly in alkaline pH ranges. nih.govgoogle.com

The effectiveness of NTA in sequestering a particular metal ion is quantified by the formation constant (K) or its logarithm (log K) of the metal-NTA complex. A higher log K value indicates a more stable complex and a greater sequestration efficiency. NTA forms strong complexes with a wide variety of polyvalent metal ions.

Table 2: Stability Constants (log K₁) for Selected Metal-NTA Complexes

| Metal Ion | log K₁ Value |

|---|---|

| Fe³⁺ | 15.9 |

| Pb²⁺ | 11.4 |

| Cu²⁺ | 13.0 |

| Ni²⁺ | 11.5 |

| Zn²⁺ | 10.7 |

| Co²⁺ | 10.4 |

| Cd²⁺ | 9.8 |

| Fe²⁺ | 8.9 |

| Mn²⁺ | 7.4 |

| Ca²⁺ | 6.4 |

| Mg²⁺ | 5.5 |

Values represent the formation constant for the 1:1 metal-ligand complex (ML) at 25°C and an ionic strength of 0.1 M, unless otherwise specified. Data sourced from various chemical and research databases. nih.govtandfonline.com

Research has shown that NTA can selectively remove transition metals like copper (Cu), iron (Fe), and manganese (Mn) from substrates like wood pulp, which is crucial for bleaching processes. researchgate.netsid.ir Studies using computer simulations have determined the optimal pH ranges for this removal, finding that a pH of 6.5-7.0 is most effective for NTA. researchgate.netsid.ir The formation of these stable chelates prevents the metal ions from participating in undesirable side reactions, such as the decomposition of hydrogen peroxide in bleaching solutions. sid.ir The stability of these complexes, such as the Fe(III)-NTA complex, also allows them to persist in solution even under conditions where the free metal ion would typically precipitate as a hydroxide (B78521). google.comnih.gov

Environmental Dynamics and Biogeochemical Cycling Research of Nitrilotriacetic Acid

Biodegradation Pathways and Microbial Metabolism of Nitrilotriacetic Acid

Biodegradation is a primary mechanism for the removal of NTA from the environment. oup.com Microorganisms play a crucial role in breaking down this compound through various metabolic pathways.

Identification and Characterization of Nitrilotriacetic Acid-Degrading Microorganisms

Several bacterial species capable of degrading NTA have been identified. These are primarily aerobic, gram-negative bacteria. asm.org Notable examples include species from the genera Chelatobacter and Chelatococcus, which are strictly aerobic members of the alpha-2 subgroup of Proteobacteria. asm.org For instance, Chelatobacter heintzii (formerly Aminobacter aminovorans) has been extensively studied for its ability to utilize NTA as a sole source of carbon, nitrogen, and energy. asm.orgmicrobiologyresearch.orgacs.org Another identified NTA-degrading bacterium is a denitrifying member of the gamma subgroup of the Proteobacteria. asm.org Research has also shown that a gram-positive bacterium, Rhodococcus rhodochrous, can biodegrade the iron complex of NTA (FeNTA). asm.orgnih.gov The ability of diverse microbial populations to degrade NTA suggests a widespread potential for its natural attenuation in the environment. nih.gov

| NTA-Degrading Microorganism | Metabolic Condition | Key Characteristics |

| Chelatobacter heintzii | Aerobic | Degrades NTA and its metal complexes. asm.orgmicrobiologyresearch.orgacs.org |

| Chelatococcus asaccharovorans | Aerobic | Involved in the metabolic pathways of NTA biodegradation. asm.org |

| Denitrifying bacterium (gamma Proteobacteria) | Anoxic | Capable of anaerobic degradation of NTA. asm.org |

| Rhodococcus rhodochrous | Aerobic | Degrades the FeNTA complex. asm.orgnih.gov |

| Pseudomonas species | Aerobic | Utilizes NTA and produces intermediates like iminodiacetate (B1231623) and glyoxylate. nih.gov |

Enzymatic Mechanisms and Identification of Intermediates in Nitrilotriacetic Acid Biodegradation

The biodegradation of NTA proceeds through a series of enzymatic reactions, leading to the formation of various intermediates. The initial step in both aerobic and anaerobic pathways involves the cleavage of a carbon-nitrogen bond. atamanchemicals.comwho.int

Under aerobic conditions, the breakdown is initiated by NTA monooxygenase . This enzyme hydroxylates NTA at an alpha-carbon, leading to the formation of iminodiacetate (IDA) and glyoxylate. nih.govethz.ch NTA monooxygenase is a two-component system, consisting of an enzyme that uses FMNH2 and O2 to oxidize NTA, and an NADH:FMN oxidoreductase that supplies the FMNH2. ethz.ch IDA can be further metabolized by iminodiacetate dehydrogenase to glycine (B1666218) and glyoxylate. asm.orgethz.ch These intermediates, glycine and glyoxylate, are then readily assimilated into the central metabolism of the microorganisms. asm.orgasm.org

In anaerobic, denitrifying bacteria, the initial step is catalyzed by NTA dehydrogenase . asm.orgethz.ch This enzyme complex oxidizes NTA to IDA and glyoxylate, with nitrate (B79036) serving as the electron acceptor, which is reduced to nitrite. asm.org

The primary intermediates in NTA biodegradation are:

Iminodiacetic acid (IDA) atamanchemicals.comnih.govwho.int

Glyoxylate atamanchemicals.comnih.govwho.int

Glycine atamanchemicals.comnih.govwho.int

Ultimately, these intermediates are mineralized to carbon dioxide, water, and inorganic nitrogen compounds like ammonia (B1221849) and nitrate. atamanchemicals.comcanada.cawho.int

Factors Influencing Nitrilotriacetic Acid Biodegradation Rates in Aquatic and Soil Systems

The rate of NTA biodegradation in the environment is influenced by a variety of factors:

Acclimatization of Microorganisms: The presence of microorganisms already adapted to NTA significantly increases the degradation rate. atamanchemicals.comwho.int In river water with acclimatized microbes, NTA can disappear within a few days. atamanchemicals.com

Temperature: Temperature affects microbial activity, with warmer conditions generally favoring faster degradation. canada.capublications.gc.ca

Dissolved Oxygen: Aerobic degradation is a key pathway, so the availability of dissolved oxygen is crucial in aquatic systems. canada.capublications.gc.ca

NTA Concentration: The concentration of NTA itself can influence degradation rates. canada.capublications.gc.ca

Water Hardness and Metal Complexation: NTA readily forms complexes with metal ions. atamanchemicals.comwho.int The type of metal complex can affect the rate of biodegradation. For example, in studies with Chelatobacter heintzii, the degradation rates of various metal-NTA complexes followed the order: HNTA²⁻ > CoNTA⁻ = FeOHNTA⁻ = ZnNTA⁻ > AlOHNTA⁻ > CuNTA⁻ > NiNTA⁻. acs.org The degradation of the ferric-NTA complex has also been observed to be slower than that of free NTA. nih.govresearchgate.net However, most NTA-metal complexes are still readily biodegradable. canada.ca

Salinity: In coastal environments, the biodegradation of NTA appears to be less affected by increasing salinity compared to some other organic compounds. oup.com

Soil Conditions: In soil, NTA is expected to biodegrade under both aerobic and water-logged (anaerobic) conditions. nih.gov However, in saturated soil systems, such as flooded septic tank percolation fields, degradation may be limited. epa.gov The presence of high levels of heavy metals in soil can also inhibit microbial activity and slow down NTA degradation. epa.gov

| Factor | Influence on NTA Biodegradation Rate |

| Microbial Acclimatization | Adapted microbes significantly increase the rate. atamanchemicals.comwho.int |

| Temperature | Higher temperatures generally lead to faster degradation. canada.capublications.gc.ca |

| Dissolved Oxygen | Essential for aerobic degradation pathways. canada.capublications.gc.ca |

| NTA Concentration | Can affect the kinetics of the degradation process. canada.capublications.gc.ca |

| Metal Complexation | The specific metal complexed with NTA can alter the degradation rate. acs.orgnih.govresearchgate.net |

| Salinity | Biodegradation is not substantially reduced by increasing salinity. oup.com |

| Soil Saturation | Degradation is more limited in saturated soils. epa.gov |

| Heavy Metal Toxicity | High concentrations of heavy metals can inhibit microbial degradation in soils. epa.gov |

Photochemical and Chemical Degradation Mechanisms of Nitrilotriacetic Acid

While biodegradation is the primary fate of NTA, it can also be broken down by photochemical and chemical processes under certain conditions. atamanchemicals.comcanada.cawho.int

NTA itself does not absorb sunlight, making its direct photolysis negligible. asm.orgnih.gov However, its iron (III) complex, Fe(III)-NTA, can absorb solar light and undergo a photoredox process. asm.orgnih.gov This process leads to the reduction of Fe(III) to Fe(II) and the oxidation of the NTA ligand. asm.orgnih.gov The major photoproducts of Fe(III)-NTA degradation include Fe(II), iminodiacetic acid (IDA), formaldehyde (B43269), and carbon dioxide. asm.orgnih.gov This photodegradation can be an important elimination pathway in sunlit surface waters. nih.gov

Chemical degradation of NTA can occur through oxidation. For instance, NTA can be degraded by sodium hypochlorite, a common disinfectant, through a process of decarboxylation that produces iminodiacetic acid. mst.edu Oxidation by lead dioxide has also been shown to decompose NTA and its iron complex into intermediates like glycine and iminodiacetic acid. nih.gov Additionally, advanced oxidation processes, such as UV/H₂O₂ and TiO₂-heterogeneous photocatalysis, can effectively degrade NTA. researchgate.net

Environmental Fate and Transport Modeling of Nitrilotriacetic Acid

Understanding the distribution and movement of NTA in the environment is crucial for assessing its potential impact.

Distribution and Partitioning of Nitrilotriacetic Acid in Environmental Compartments (Water, Soil, Sediment)

Due to its high water solubility, NTA released into the environment is expected to predominantly remain in the aqueous phase. mst.dk It is not expected to significantly partition to sediment. mst.dk In water, NTA exists primarily as metal complexes, with the specific complexes formed depending on the water's chemical composition. who.intcanada.ca

In soil, NTA is expected to have high to moderate mobility. nih.gov Its tendency to exist as an anion means it does not adsorb strongly to soils rich in organic carbon and clay. nih.gov However, some sorption to soil particles can occur, which may initially slow its movement into groundwater. epa.gov Dissolved organic carbon (DOC) levels in soil can be an indicator of NTA degradation, as the breakdown of this organic compound contributes to the DOC pool. nih.gov Because it is readily biodegradable in most soil environments, significant leaching into groundwater is generally not expected, except under conditions that inhibit degradation, such as soil saturation or high heavy metal content. epa.govnih.gov

Due to its rapid biodegradation and structure, NTA is unlikely to bioconcentrate in the tissues of aquatic organisms. canada.capublications.gc.ca

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| NTA | Nitrilotriacetic acid |

| IDA | Iminodiacetic acid |

| FeNTA | Iron (III) nitrilotriacetic acid complex |

| FMNH2 | Reduced flavin mononucleotide |

| NADH | Nicotinamide adenine (B156593) dinucleotide (reduced form) |

| FMN | Flavin mononucleotide |

| DOC | Dissolved Organic Carbon |

| EDTA | Ethylenediaminetetraacetic acid |

| DTPA | Diethylenetriaminepentaacetic acid |

| 2,4-DCP | 2,4-Dichlorophenol |

| PFOS | Perfluorooctanesulfonate |

| Na₂NTA | Disodium nitrilotriacetate |

| Na₃NTA | Trisodium (B8492382) nitrilotriacetate |

| Na₃NTA·H₂O | Trisodium nitrilotriacetate monohydrate |

| Alizarin Red S | Sodium 3,4-dihydroxy-9,10-dioxo-2-anthracenesulfonate |

| TC | Tetracycline |

| HA | Humic Acid |

Advanced Analytical Methodologies for Nitrilotriacetic Acid Quantification

Chromatographic Techniques for Nitrilotriacetic Acid Analysis

Chromatographic methods are powerful tools for the separation and quantification of NTA from complex mixtures. These techniques are favored for their high resolution and specificity.

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. However, NTA is a non-volatile compound, necessitating a derivatization step to convert it into a more volatile form suitable for GC analysis. This typically involves esterification of the carboxylic acid groups.

Common derivatization procedures include the formation of trimethylsilyl (B98337) (TMS), n-propyl, or n-butyl esters. For instance, NTA can be converted to its tri-n-butyl ester through a reaction with n-butyl-HCl solution, or to its TMS ester using reagents like N,O-bis(trimethylsilyl)acetamide (BSA). nih.gov The derivatized NTA is then introduced into the GC system, where it is separated from other components on a chromatographic column.

For detection, both nitrogen-selective detectors (NSD), also known as nitrogen-phosphorus detectors (NPD), and mass spectrometry (MS) are employed. NSD offers high selectivity for nitrogen-containing compounds like NTA, providing an advantage in complex matrices. GC-MS provides definitive identification based on the mass spectrum of the derivatized NTA, offering high specificity and the ability to confirm the compound's identity. researchgate.net The use of an internal standard, such as nitrilotripropionic acid (NTA's structural isomer), can improve the precision and accuracy of the quantification. tandfonline.com

Table 1: Performance Characteristics of a GC-MS Method for NTA Analysis

| Parameter | Value | Reference |

|---|---|---|

| Derivatization | n-propyl or n-butyl esterification | researchgate.net |

| Detection | Mass Spectrometry (MS) | researchgate.net |

| Method Detection Limit | 0.006 mg/L | researchgate.net |

| Recovery in Fortified Water | 103-115% | researchgate.net |

Liquid chromatography offers the advantage of analyzing NTA in its native form without the need for derivatization, simplifying sample preparation. Several LC-based approaches have been developed for NTA determination.

One common technique is ion-pair chromatography . In this method, an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase. This reagent forms a neutral ion-pair with the anionic NTA, allowing for its retention on a reversed-phase column. The separated NTA can then be detected using UV-Vis spectrophotometry, often after post-column derivatization to form a colored complex, for example with iron(III) nitrate (B79036). tandfonline.com

Another approach is ion-suppression chromatography . This technique involves adjusting the mobile phase pH to suppress the ionization of the carboxylic acid groups of NTA, increasing its hydrophobicity and enabling its separation on a reversed-phase column. tandfonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC) has also been explored for the separation of polar compounds like NTA. mbari.org In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This allows for the retention and separation of polar analytes like NTA. mbari.org

LC methods can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS). LC-MS provides high sensitivity and selectivity, making it a powerful tool for trace analysis of NTA in complex samples.

Ion chromatography (IC) is a specialized form of liquid chromatography that is particularly well-suited for the determination of ionic species like NTA. In IC, an ion-exchange stationary phase is used to separate ions based on their charge and affinity for the stationary phase.

For the analysis of the anionic NTA, an anion-exchange column is typically employed. The separation is achieved using an aqueous eluent, often containing a competing ion to facilitate the elution of NTA from the column. Detection can be achieved using conductivity detection, or more selectively, through potentiometric or amperometric detection with a copper electrode. tandfonline.comiarc.fr The use of a copper electrode as a detector is based on the complexation of NTA with copper ions. iarc.fr

IC methods have been successfully applied to the determination of free NTA in various environmental water samples, including river water. iarc.fr On-line sample preconcentration techniques can be integrated with IC to enhance the detection limits for trace-level analysis. iarc.fr IC is also valuable for the analysis of NTA in industrial wastewater and other complex matrices. epa.gov

Table 2: Ion Chromatography Method for Free NTA in Environmental Water

| Parameter | Description | Reference |

|---|---|---|

| Separation Column | Polymer-based anion-exchange | iarc.fr |

| Eluent | 6 mM Nitric Acid | iarc.fr |

| Detection | Potentiometric or Amperometric with a copper electrode | iarc.fr |

| Detection Limit (Potentiometric) | ~500 ng injected | iarc.fr |

| Detection Limit (Amperometric) | ~100 ng injected | iarc.fr |

| Sample Preconcentration | Possible for up to 2 ml of river water | iarc.fr |

Liquid Chromatography (LC) Approaches for Nitrilotriacetic Acid Determination

Spectroscopic and Electrochemical Methods for Nitrilotriacetic Acid Determination

Spectroscopic and electrochemical methods provide alternative approaches for the quantification of NTA, often relying on the formation of metal-NTA complexes with specific measurable properties.

Differential pulse polarography (DPP) is an electrochemical technique that has been widely used for the determination of NTA. The method is based on the formation of a stable complex between NTA and a metal ion, which is then electrochemically reduced at a dropping mercury electrode or a hanging mercury drop electrode. tandfonline.comresearchgate.net

Commonly used metal ions for this purpose include bismuth(III), cadmium(II), and indium(III). epa.govepa.gov The Bi-NTA complex, in particular, has been shown to provide a well-defined polarographic peak, making it suitable for sensitive NTA determination. tandfonline.comepa.gov The analysis is typically carried out in a buffered solution at a specific pH to ensure the formation of the desired complex. For instance, an acetate (B1210297) electrolyte is often used for the analysis of the Bi-NTA complex. epa.gov

DPP offers good precision and can be applied to a variety of water samples, including those with high salinity. tandfonline.com The technique has been shown to be more precise than some colorimetric methods at lower concentrations. tandfonline.com However, interferences from other complexing agents or from the sample matrix can occur. tandfonline.com Sample pretreatment steps, such as ion exchange, may be necessary to remove interfering cations and to decompose existing metal-NTA complexes in the sample. metrohm.com

Table 3: Comparison of Analytical Methods for NTA in Water Samples

| Analytical Method | Applicable Concentration Range | Notes | Reference |

|---|---|---|---|

| Gas-Liquid Chromatography | > 25 µg/L (non-saline) | Requires derivatization | tandfonline.com |

| Differential Pulse Polarography | Down to 100 µg/L | Higher precision at this level | tandfonline.com |

| Colorimetric Method | Not applicable below 500 µg/L | Less sensitive | tandfonline.com |

Colorimetric and UV-Vis spectrophotometric methods for NTA determination are based on the formation of a colored complex between NTA and a metal ion. The intensity of the color, which is proportional to the NTA concentration, is then measured using a spectrophotometer at a specific wavelength.

A common approach involves the formation of the cobalt(III)-NTA complex, which exhibits a characteristic light absorption at 555 nm. researchgate.net In some methods, the sum of NTA and other chelating agents like ethylenediaminetetraacetic acid (EDTA) is first determined, followed by a selective oxidation step to destroy the NTA complex, allowing for the individual quantification of each compound. researchgate.net Another method utilizes the formation of a blue-colored complex with zinc sulfate (B86663) and a specific indicator dye in a buffered solution. epa.gov

These methods are generally simpler and faster than chromatographic techniques, but they can be less sensitive and more prone to interferences from other colored substances or from other metal-chelating agents present in the sample. tandfonline.com The detection limits for colorimetric methods are typically higher than those of chromatographic or polarographic techniques. tandfonline.com

UV-Vis spectrophotometry can also be used for the simultaneous analysis of NTA and other chelating agents by measuring the absorbance of their metal chelates at different wavelengths. nih.govresearchgate.net For example, the nickel(II) chelates of NTA, EDTA, and diethylenetriaminepentaacetic acid (DTPA) can be determined using UV-Vis spectrophotometry. nih.gov

Differential Pulse Polarography for Nitrilotriacetic Acid Detection

Sample Preparation and Derivatization Techniques for Enhanced Nitrilotriacetic Acid Analysis

The accurate quantification of Nitrilotriacetic Acid (NTA) in various matrices, particularly in environmental and wastewater samples, necessitates robust sample preparation and often, chemical derivatization. These steps are crucial to concentrate the analyte, remove interfering substances, and enhance its detectability by analytical instrumentation.

Sample preparation for NTA analysis frequently involves a preconcentration step, especially when dealing with trace levels in aqueous samples. Anion-exchange resins are commonly employed for this purpose. In this technique, the NTA is first adsorbed onto the resin, effectively separating it from the bulk of the sample matrix. Subsequently, it is eluted using a strong acid, such as formic acid or hydrochloric acid. oup.comresearchgate.net This process not only concentrates the NTA but also helps in removing cationic interferents. oup.commetrohm.com For instance, a method for analyzing lake water uses an anion-exchange resin for concentration, followed by elution with formic acid. oup.com Similarly, for the analysis of NTA in workplace air, samples are collected on a glass-fiber filter, from which NTA is extracted using ultrapure water. nih.gov

A significant challenge in the analysis of NTA by gas chromatography (GC) is its low volatility. epa.gov To overcome this, derivatization is employed to convert the polar NTA molecule into a more volatile form. Esterification is the most common derivatization technique. epa.gov This involves reacting the carboxylic acid groups of NTA with an alcohol in the presence of a catalyst to form esters. Various esterification procedures have been developed, including:

Methyl esterification: Using reagents like boron trifluoride-methanol solution (BF3/MeOH). nih.gov

Propyl esterification: Achieved by reacting NTA with n-propyl-HCl solutions. nih.gov

Butyl esterification: Involving the use of n-butyl-HCl solutions. nih.gov

Trimethylsilylation: This method transforms NTA into a volatile trimethylsilyl ester using reagents like N,O-bis(trimethylsilyl)acetamide or bis(trimethylsilyl)trifluoroacetamide. epa.govepa.gov

The choice of derivatization reagent and conditions can impact the efficiency and accuracy of the analysis. For example, one method involves evaporating an aqueous sample to dryness before treating it with an ethyl esterification reagent. tandfonline.comresearchgate.net

For High-Performance Liquid Chromatography (HPLC) analysis, pre-column derivatization is also utilized to enhance detection. A common approach involves the formation of metal complexes. NTA forms stable complexes with various metal ions, and these complexes can be readily detected by UV-Vis detectors. sielc.com A prevalent method involves converting NTA to its ferric complex by adding Iron(III) chloride to the sample before injection into the HPLC system. sielc.com Another technique uses the formation of a bismuth-NTA complex at a pH of 2.0 for subsequent polarographic determination. metrohm.com A more recent development employs an aluminum-based metal-organic framework (MOF) for the simultaneous preconcentration and derivatization of NTA. The adsorbed NTA is stripped from the MOF with copper sulfate, forming a Cu-NTA complex that is then analyzed by HPLC. nih.gov

Table 1: Overview of Sample Preparation and Derivatization Techniques for NTA Analysis This table is interactive and can be sorted by clicking on the column headers.

| Technique | Purpose | Reagents/Method | Target Analytical Method | Reference |

|---|---|---|---|---|

| Anion-Exchange Chromatography | Preconcentration & Cleanup | Anion-exchange resin, Formic acid/HCl for elution | GC, HPLC | oup.comresearchgate.net |

| Solid-Phase Extraction | Preconcentration & Cleanup | Aluminum-based Metal Organic Framework (MIL-53(Al)) | HPLC | nih.gov |

| Liquid-Liquid Extraction | Extraction | Ultrapure water | GC-MS | nih.gov |

| Methyl Esterification | Increase Volatility | Boron trifluoride-methanol (BF3/MeOH) | GC-MS | nih.gov |

| Ethyl Esterification | Increase Volatility | Ethyl esterification reagent | GC-NPD | tandfonline.comresearchgate.net |

| Propyl/Butyl Esterification | Increase Volatility | n-propyl-HCl / n-butyl-HCl | GC-MS | nih.gov |

| Trimethylsilylation | Increase Volatility | N,O-bis(trimethylsilyl)acetamide | GC-FID | epa.gov |

| Metal Complexation (Fe) | Enhance UV Detection | Iron(III) chloride | HPLC-UV | sielc.com |

| Metal Complexation (Bi) | Enhance Polarographic Detection | Bi³⁺ ions at pH 2.0 | Differential Pulse Polarography | metrohm.com |

| Metal Complexation (Cu) | Enhance UV Detection | Copper sulfate | HPLC | nih.gov |

Assessment of Accuracy, Precision, and Interferences in Nitrilotriacetic Acid Analytical Methods

The validation of analytical methods for NTA quantification is essential to ensure reliable and meaningful results. This involves a thorough assessment of the method's accuracy, precision, and susceptibility to interferences from other compounds present in the sample matrix.

Accuracy and Precision

Precision refers to the closeness of repeated measurements and is typically expressed as repeatability (run-to-run precision) or reproducibility (day-to-day or lab-to-lab precision), often quantified by the relative standard deviation (RSD). The aforementioned GC-NPD method demonstrated high precision, with run-to-run repeatabilities and reproducibilities all below 2.1%. tandfonline.comresearchgate.net An HPLC method for determining NTA as its Fe(III) complex reported intra/inter-day precision with an RSD of ≤ 10%. researchgate.net

The linearity of the method, which is the ability to elicit test results that are directly proportional to the analyte concentration, is also a critical parameter. A GC-NPD method was found to be linear over a range of 0.006 mg/L to 50 mg/L. tandfonline.comresearchgate.net An HPLC method demonstrated linearity in the range of 0.10 - 10 mg/L. nih.gov The detection limit (LOD) and quantitation limit (LOQ) are also key performance characteristics. For instance, one GC-NPD method reported an LOD of 6 µg/L and an LOQ of 13 µg/L. tandfonline.com A GC-MS method achieved a detection limit of 0.006 mg/L. nih.gov

Interferences

Interferences are a significant challenge in NTA analysis, as various substances in the sample matrix can affect the quantification. The nature and extent of interference depend on both the sample type and the analytical method used.

In chromatographic methods, co-eluting compounds can interfere with the NTA peak. However, many GC-based methods are reported to be free from interferences by common fatty acids and amino acids. oup.comnih.gov The use of a mass spectrometric detector can provide specificity and help to overcome interferences. nih.gov In a study using a silylated derivative of NTA, it was noted that while silylated myristic acid could potentially interfere, it did not pose a problem at concentrations below ten times that of NTA. epa.gov

For methods involving complexation, the presence of other metal ions or chelating agents can be a major source of interference. In a polarographic method, interfering cations are removed by cation exchange, and this process also serves to break down any existing metal-NTA complexes in the sample. metrohm.com Surfactants and other organic components can also interfere and may need to be removed using a non-polar adsorber resin. metrohm.com In an HPLC method for analyzing Fe(III)-APCA complexes, the presence of high concentrations of sulfate was found to significantly lower the recoveries of NTA. researchgate.net Similarly, when determining diethylenetriaminepentaacetic acid (DTPA) by GC, high concentrations of iron (Fe³⁺) interfered considerably, though the interference was less significant for EDTA. researchgate.net For methods using ion-selective electrodes, other ions commonly found in detergents can cause interference. tandfonline.com Sewage samples, in particular, have been noted to cause interferences in colorimetric, polarographic, and GC methods. tandfonline.com

Table 2: Performance Characteristics of Selected NTA Analytical Methods This table is interactive and can be sorted by clicking on the column headers.

| Analytical Method | Accuracy (Recovery %) | Precision (% RSD) | Linearity Range | Detection Limit (LOD) | Potential Interferences | Reference |

|---|---|---|---|---|---|---|

| GC-NPD (Ethyl Ester) | 105-123% (Lake Water), 113-124% (Wastewater) | < 2.1% | 0.006-50 mg/L | 6 µg/L | None observed | tandfonline.comresearchgate.net |

| GC-MS (Propyl/Butyl Ester) | 103-115% | Not Specified | Not Specified | 0.006 mg/L | Fatty acids, Amino acids (reported as free from) | nih.gov |

| HPLC-UV (Fe(III) Complex) | 100 ± 3% | ≤ 10% | r² > 0.999 | 4.3 µM | High sulfate concentrations | researchgate.net |

| HPLC (Cu-NTA Complex) | 90.2-91.1% | Not Specified | 0.10-10 mg/L | 0.03 mg/L | Not Specified | nih.gov |

| Differential Pulse Polarography | Not Specified | Generally higher than GC down to 100 µg/L | Not Specified | Not specified, applicable down to 25 µg/L in non-saline samples | Cations, Surfactants, Organics, Nitrite, Sulfite, Sulfide | metrohm.comtandfonline.com |

| GC (Trimethylsilyl Ester) | Not Specified | Not Specified | Not Specified | Not Specified | Myristic acid at high concentrations | epa.gov |

| Colorimetric Method | Not Specified | Not Specified | Not Specified | Not applicable below 500 µg/L | Sewage components | tandfonline.com |

Technological Applications Derived from Nitrilotriacetic Acid Research Non Human/non Medical Focus

Role of Nitrilotriacetic Acid in Industrial Water Treatment Technologies

NTA plays a significant role in various industrial water treatment processes due to its effectiveness as a chelating agent, which allows it to control and remove metal ions that can cause scaling and reduce the efficiency of water treatment equipment. matcochemicals.com

Scale Inhibition and Metal Sequestration in Boiler and Cooling Water Systems

In industrial settings, the buildup of mineral scale in boilers and cooling water systems is a persistent issue that can lead to reduced efficiency and equipment failure. NTA is extensively used in the treatment of boiler water to prevent the accumulation of mineral scale. atamanchemicals.comcanada.ca It functions by sequestering problematic metal ions, such as calcium and magnesium, which are primary contributors to water hardness and scale formation. chemagent.sunih.gov

By forming stable, water-soluble complexes with these metal ions, NTA prevents their precipitation as insoluble salts. matcochemicals.comchemagent.su This action not only inhibits the formation of new scale but can also help in the removal of existing scale deposits. chemagent.suhaoshpumps.com The trisodium (B8492382) salt of NTA is particularly effective in this application. atamanchemicals.comsatyajit.co In comparison to other chelating agents like EDTA, NTA can offer comparable or even superior scale prevention capabilities at lower concentrations in boiler water treatment. chemagent.su For optimal performance, it is often recommended to add oxygen-scavenging chemicals prior to the introduction of NTA in boiler systems. chemagent.su

The effectiveness of NTA in water treatment is highlighted by its ability to bind with various metal ions commonly found in industrial water systems.

Table 1: Metal Ions Sequestered by NTA in Industrial Water Treatment

| Metal Ion | Chemical Formula | Role in Water Systems | Effect of NTA Sequestration |

|---|---|---|---|

| Calcium | Ca²+ | Major contributor to hardness and scale formation. nih.gov | Prevents precipitation of calcium salts, inhibiting scale. matcochemicals.comchemagent.su |

| Magnesium | Mg²+ | Contributes to water hardness and scale. nih.gov | Forms soluble complexes, preventing scale buildup. matcochemicals.comchemagent.su |

| Iron | Fe²⁺/Fe³⁺ | Can cause deposition and corrosion. waterlinepublication.org.uk | Sequesters iron ions, preventing iron oxide deposits. google.comwatertechnologies.com |

Applications in Pulp and Paper Processing

The pulp and paper industry utilizes NTA in several key processes to improve product quality and operational efficiency. atamanchemicals.comiarc.fr Its primary role is as a chelating agent to control metal ions that can negatively impact various stages of production. ontosight.ai

During the bleaching process, particularly with peroxide and hydrosulfite, NTA acts as a stabilizer and metal ion scavenger. chemagent.su It sequesters metal ions that would otherwise catalyze the decomposition of bleaching agents, thereby enhancing bleaching efficiency. shivchem.com This leads to a brighter and higher quality paper product. ontosight.ai NTA is also used to remove metal ions from paper intended for specialized applications, such as capacitors, and from coatings where metal ions can adversely affect printing inks. chemagent.su

Use in Metal Plating and Cleaning Operations

NTA is a valuable component in formulations for alkaline cleaning and derusting solutions for metals. chemagent.sumultichemexports.com It provides excellent buffering capacity and can stabilize and extend the life of cleaning baths. chemagent.su In metal plating, NTA can serve multiple functions, including acting as the source of the plating metal, a plating regulator, or a brightness regulator. chemagent.su It also prevents the formation of sludge by complexing with interfering metal ions. chemagent.su

In industrial metal cleaning, NTA is used to formulate cleaners that remove rust and oxide layers from metal surfaces. shivchem.commultichemexports.com Its ability to sequester metal ions enhances the performance of both alkaline and acidic cleaners. multichemexports.com

Advanced Material Science Applications of Nitrilotriacetic Acid

The chelating properties of NTA have led to its use in the development of advanced materials, including surface modifications and the synthesis of nanomaterials and catalysts.

Surface Modification and Functionalization for Industrial Applications (e.g., Plasma Electrolytic Oxidation of Metals)

Recent research has demonstrated the utility of NTA in advanced surface modification techniques like plasma electrolytic oxidation (PEO). PEO is a method used to modify metal surfaces to achieve desired mechanical and chemical properties. researchgate.netnih.gov The composition of the electrolyte bath is crucial to the outcome of the PEO treatment. researchgate.netnih.gov

Studies have shown that incorporating NTA into the electrolyte solution for the PEO of titanium can lead to the formation of highly porous and stable ceramic layers with improved corrosion resistance. zsmu.edu.uaacs.org NTA acts as a complexing agent, influencing the formation of the oxide layer. researchgate.netnih.gov For instance, NTA-based electrolytes have been used to create bioactive surface layers on titanium, which is significant for industrial applications requiring specific surface properties. researchgate.netzsmu.edu.ua Furthermore, NTA can be used to modify the surfaces of other materials, such as bamboo charcoal, to create effective adsorbents for removing heavy metals from aqueous solutions. researchgate.net

Role in Synthesis of Nanomaterials and Catalysts

NTA plays a crucial role in the synthesis of various nanomaterials and catalysts by acting as a chelating agent, capping agent, or a component in the precursor solution. rsc.orgdiva-portal.orguu.nl

In the synthesis of nanoparticles, NTA can be used to control the size and stability of the particles. For example, in the synthesis of elemental copper nanoparticles by bacteria, NTA was used as a chelator to control the particle size and enhance their stability against air oxidation. rsc.orgosti.gov It can also be used as a capping agent to create hydrophilic nanoparticles. rsc.org A study on superparamagnetic iron oxide nanoparticles (SPIONs) demonstrated that exchanging the initial capping ligand with NTA resulted in stable, water-dispersible nanoparticles. rsc.org

NTA is also instrumental in the preparation of heterogeneous catalysts. It was one of the first chelating agents used in the preparation of hydrotreating catalysts. diva-portal.org The addition of NTA to the impregnation solutions for catalysts, such as Co-Mo catalysts used in hydrodesulfurization (HDS), has been shown to enhance their activity. researchgate.netaidic.it The chelating agent helps in achieving a better dispersion of the active metal components on the support material, leading to improved catalytic performance. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Nitrilotriacetic acid |

| Calcium |

| Magnesium |

| Iron |

| Copper |

| Titanium |

| Hydrogen peroxide |

| Hydrosulfite |

| Ethylenediaminetetraacetic acid |

| Cobalt |

| Molybdenum |

Biotechnological and Biochemical Research Tools Utilizing Nitrilotriacetic Acid

The chelating properties of Nitrilotriacetic Acid (NTA) have been harnessed to develop powerful tools for biotechnological and biochemical research. Its ability to bind to metal ions, which in turn can bind to specific protein tags, has revolutionized protein purification and immobilization, and has been integral to the development of sensitive biosensors.

His-Tagged Protein Purification and Immobilization Systems

A cornerstone of modern molecular biology is the ability to produce and purify specific proteins. Nitrilotriacetic acid is a key component in one of the most widespread methods for purifying recombinant proteins: immobilized metal affinity chromatography (IMAC). thermofisher.com This technique relies on the fusion of a "His-tag," a sequence of six to nine histidine residues, to the protein of interest. thermofisher.comcube-biotech.com

The process involves immobilizing NTA on a solid support, such as agarose (B213101) beads or magnetic particles. thermofisher.combioneer.com These NTA-derivatized supports are then "charged" with divalent metal ions, most commonly nickel (Ni²⁺), but also cobalt (Co²⁺) or copper (Cu²⁺). thermofisher.comthermofisher.com The resulting Ni-NTA complex has a strong and specific affinity for the histidine residues of the His-tag. thermofisher.commdpi.com When a cell lysate containing the His-tagged protein is passed over the Ni-NTA resin, the tagged protein binds to the support while other proteins are washed away. thermofisher.com The purified protein can then be eluted from the support. cube-biotech.com

The tetradentate nature of NTA allows it to form a stable complex with a metal ion while leaving coordination sites available to bind to the imidazole (B134444) groups of the histidine residues in the His-tag. mdpi.com This specific and reversible binding is crucial for both the capture and subsequent release of the purified protein. bio-rad.com The strength of this interaction allows for significant protein enrichment, often achieving 100-fold purification in a single step. thermofisher.com

The choice of metal ion can influence the specificity and binding capacity of the purification system. Nickel generally offers a higher binding capacity, while cobalt can provide higher purity due to its more specific interaction with the His-tag. thermofisher.comthermofisher.com

Beyond purification, NTA-based systems are also widely used for the immobilization of proteins on various surfaces for research purposes, such as in protein arrays and biosensors. scirp.orgnih.gov This immobilization is achieved by coating a surface with NTA, charging it with metal ions, and then introducing the His-tagged protein. scirp.org This method allows for the controlled orientation of the immobilized protein, which is often critical for its biological activity and for studying protein-protein interactions. bio-rad.comresearchgate.net

Table 1: Comparison of Ligands for His-tag Purification

| Ligand | Coordination Sites with Metal Ion | Metal Ion Binding Strength |

|---|---|---|

| Iminodiacetic acid (IDA) | 3 | Weak |

| Nitrilotriacetic acid (NTA) | 4 | Moderate |

| INDIGO-Ni | 5 | Strong |

This table compares the number of coordination sites and resulting nickel binding strength for different ligands used in His-tag protein purification. cube-biotech.com

Development and Mechanism of Nitrilotriacetic Acid-Based Biosensors

The specific interaction between NTA-metal complexes and His-tagged proteins forms the basis for a variety of biosensor technologies. mdpi.comnih.gov These biosensors are designed to detect and quantify specific biomolecules with high sensitivity and specificity. mdpi.com The fundamental principle involves immobilizing a His-tagged receptor molecule onto an NTA-functionalized sensor surface, which then allows for the detection of its binding partner. mdpi.comnih.gov

The mechanism of these biosensors relies on the generation of a detectable signal upon the binding of the target analyte to the immobilized receptor. mdpi.com Several detection techniques have been successfully integrated with NTA-based immobilization, including:

Surface Plasmon Resonance (SPR): SPR biosensors measure changes in the refractive index at the sensor surface. When an analyte binds to the His-tagged protein immobilized on the NTA-coated sensor chip, the local refractive index changes, resulting in a measurable signal. mdpi.com This technique allows for real-time monitoring of binding events. bio-rad.com

Electrochemical Biosensors: In this format, the binding event is converted into an electrical signal. mdpi.com For example, a His-tagged peptide labeled with a redox-active molecule can be immobilized on an NTA-modified electrode. mdpi.com The binding of a target antibody can then alter the electrochemical properties of the surface, providing a detectable signal. mdpi.com

Fluorescence-Based Biosensors: These biosensors utilize changes in fluorescence to detect binding. mdpi.com This can involve a fluorescently labeled analyte or a change in the fluorescence of the immobilized protein upon binding. mdpi.com

Colorimetric and Surface-Enhanced Raman Scattering (SERS) Spectroscopy: These methods rely on changes in color or enhanced Raman signals upon analyte binding. mdpi.com

A key advantage of NTA-based biosensors is the ability to regenerate the sensor surface. mdpi.com By altering conditions, such as pH or by introducing a competing molecule like imidazole, the His-tagged protein can be removed, allowing the sensor to be reused. mdpi.comresearchgate.net Researchers have also developed strategies to enhance the stability of the immobilized protein, for instance, by using multivalent NTA structures (tris-NTA) that create a more stable interaction with the His-tag. bio-rad.com

Table 2: Detection Techniques Used in NTA-Based Biosensors

| Detection Technique | Principle |

|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon analyte binding. mdpi.com |

| Electrochemistry | Converts the binding event into an electrical signal. mdpi.com |

| Fluorescence | Detects changes in fluorescence intensity or wavelength. mdpi.com |

| Colorimetry | Measures changes in color upon analyte binding. mdpi.com |

| Surface-Enhanced Raman Scattering (SERS) | Detects enhanced Raman signals from molecules near a nanostructured surface. mdpi.com |

| Chemiluminescence | Measures light produced from a chemical reaction triggered by the binding event. mdpi.com |

This table outlines various detection methods that have been successfully coupled with NTA-metal complex-based biosensors. mdpi.com

Research on Nitrilotriacetic Acid in Detergent Formulations and Environmental Alternatives

Nitrilotriacetic acid has a significant history in the detergent industry, primarily as a builder to enhance cleaning performance. Research in this area has focused on its efficacy as a phosphate (B84403) substitute, its comparison with other chelating agents, and its role in advanced environmental technologies.

Historical and Contemporary Perspectives on Nitrilotriacetic Acid as a Phosphate Substitute

In the mid-20th century, phosphates were widely used as "builders" in laundry detergents. google.com Their primary function was to soften water by chelating calcium and magnesium ions, which interfere with the cleaning action of surfactants. matcochemicals.com However, growing concerns about the role of phosphates in the eutrophication of lakes and rivers led to restrictions on their use. atamanchemicals.com This prompted a search for effective, environmentally friendlier alternatives.

Nitrilotriacetic acid emerged as a leading candidate to replace phosphates in the late 1960s. atamanchemicals.comgoogle.com Its ability to sequester metal ions made it an effective water softener and cleaning enhancer. matcochemicals.com The trisodium salt of NTA, in particular, was used in laundry detergents. atamanchemicals.com However, its use was temporarily discontinued (B1498344) in some regions due to environmental and health concerns. google.compurewaterproducts.comtime.com

Subsequent research and risk assessments led to the resumed use of NTA in detergents in some countries, particularly in areas with phosphate bans. atamanchemicals.compurewaterproducts.com Studies have shown that NTA is biodegradable in many wastewater treatment systems. researchgate.net In 1991, a United Nations study identified NTA as one of the few compounds that met their stringent criteria for a potential phosphate substitute in detergent formulations. rackcdn.com

Today, NTA continues to be used in various industrial and institutional cleaning products. matcochemicals.comchemagent.su It is valued for its high sequestering power, which allows for the formulation of liquid detergents with lower solids content and better handling properties. chemagent.su NTA-built detergents have also demonstrated strong performance in cold water, which is relevant for energy conservation. chemagent.su

Comparative Studies with Other Biodegradable Chelating Agents in Industrial Processes

The search for environmentally benign chelating agents has led to comparative studies of NTA with other biodegradable alternatives for various industrial applications. nih.gov While traditional chelants like ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) are highly effective, their poor biodegradability is a significant environmental drawback. nih.gov

NTA is often compared to other biodegradable chelating agents such as:

Ethylenediaminedisuccinic acid (EDDS)

Iminodisuccinic acid (IDS)

Methylglycinediacetic acid (MGDA)

L-glutamic acid N,N-diacetic acid (GLDA)

The suitability of a particular chelating agent depends on the specific application, as the requirements for metal complexation can vary significantly. nih.gov For example, in pulp and paper bleaching, the goal is to remove transition metals like manganese, iron, and copper that can catalyze the degradation of hydrogen peroxide. researchgate.net Studies have shown that NTA, along with EDDS, MGDA, and pyridine-2,6-dicarboxylic acid (PDA), could be effective in this application. researchgate.net

In industrial cleaning and scale removal, the ability to chelate calcium and magnesium is paramount. matcochemicals.com NTA exhibits higher stability at elevated temperatures compared to some other organic chelating agents like citric acid and gluconates. atamanchemicals.com